N-(3-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(3-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by a pyridazinone core fused with a naphthalene moiety and an acetamide linker substituted with a 3-fluorophenyl group. The pyridazinone ring (1,6-dihydropyridazin-6-one) contributes to hydrogen-bonding interactions, while the naphthalen-2-yl group enhances hydrophobic and π-π stacking properties. The 3-fluorophenyl substituent introduces electronic effects that modulate solubility and target affinity. This compound shares structural motifs with pharmacologically active molecules targeting enzymes or receptors, though its specific biological activity remains underexplored in the provided evidence .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-18-6-3-7-19(13-18)24-21(27)14-26-22(28)11-10-20(25-26)17-9-8-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTQUEYSOOOBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(a) 2-[3-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
(b) N-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide (BG16081)
- Structure: Features dual pyridazinone rings and a morpholine substituent.
- Molecular Weight : 392.41 g/mol vs. ~395.4 g/mol for the target compound.
- Bioactivity: Not specified, but morpholine groups often improve solubility and pharmacokinetics .
(c) 2-(4-Fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
- Structure : Contains a propyl linker and 4-methylphenyl group instead of naphthalene.
Analogues with Heterocyclic Modifications
(a) Triazole-Containing Derivatives (6a–6c)
- Structure: Replace pyridazinone with a 1,2,3-triazole ring (e.g., 6b: N-(2-nitrophenyl)acetamide).
- Functional Groups: Nitro (–NO₂) and methoxy (–OCH₃) substituents alter electronic properties.
- Spectroscopy: IR peaks at 1504 cm⁻¹ (asymmetric NO₂) and 1275 cm⁻¹ (–C–O) distinguish nitro-substituted derivatives .
(b) Quinazolinone-Pyridinone Hybrids (Compounds 8–12)
- Structure: Combine pyridinone/quinazolinone cores with cyano (–CN) and arylthio (–S–) groups.
- Example : Compound 11 (C30H22FN5O3S) includes a 4-fluorophenyl group, mirroring the fluorine substitution in the target compound.
Pharmacologically Active Analogues
(a) DDU86439
- Structure: N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide.
- Bioactivity: Inhibits Trypanosoma brucei (EC₅₀ = 6.9 μM) via trypanothione reductase inhibition.
- Comparison: Shares a 3-fluorophenylacetamide motif but replaces pyridazinone with indazole, emphasizing the role of heterocycle choice in target specificity .
(b) CPX (Compound X)
- Structure : N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide.
- Bioactivity: Binds monoclonal antibody CDR3 regions with high affinity (−8.1 kcal/mol), suggesting pyridazinone’s utility in protein-ligand interactions .
Comparative Data Table
*Estimated based on structural similarity to .
Biological Activity
N-(3-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Naphthalene moiety : Known for its ability to interact with various biological targets.
- Dihydropyridazinone core : Often associated with enzyme inhibition and modulation of signaling pathways.
The molecular formula is C_{20}H_{18}FN_{3}O, with a CAS number of 941930-37-6. Its structural complexity suggests a rich potential for diverse biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator . Its activity is primarily attributed to:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : Its interaction with various receptors suggests potential applications in treating conditions like inflammation and cancer.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that:
- Binding Affinity : The compound may bind effectively to target enzymes and receptors due to its structural features.
- Modulation of Signaling Pathways : By interacting with key proteins in cellular pathways, it may influence processes such as cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Animal models indicated that the compound could reduce inflammation markers, supporting its use in inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorobenzyl)-2-[3-(naphthalen-1-yl)-6-oxo-pyridazin]acetamide | Chlorobenzyl group | Potential chemokine receptor modulation |
| N-(4-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-pyridazin]acetamide | 4-Fluorophenyl group | Different electronic properties due to fluorine position |
| N-(2-fluorophenyl)-2-[3-(naphthalen-1-y)-6-oxo-pyridazin]acetamide | 2-Fluorophenyl group | Variation in substitution pattern affects reactivity |
Future Directions
Given the promising biological activity of N-(3-fluorophenyl)-2-[3-(naphthalen-2-y)-6-oxo-pyridazin]acetamide, future research should focus on:
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.
- In Vivo Studies : Assessment of efficacy and safety in animal models to evaluate therapeutic potential.
- Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Q. What are the optimized synthetic routes for preparing N-(3-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide?
Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution. For example, copper-catalyzed "click chemistry" (e.g., Cu(OAc)₂ in tert-BuOH/H₂O) is effective for constructing triazole or pyridazine cores (see similar protocols in ). Key steps include:
- Reacting naphthalen-2-yl alkyne derivatives with fluorophenyl azides under Cu catalysis.
- Purification via recrystallization (ethanol) and characterization by TLC (hexane:ethyl acetate = 8:2) .
- Yield optimization requires stoichiometric control (1:1 molar ratio of reactants) and inert atmosphere to prevent oxidation.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) stretches. Fluorine substitution alters aromatic C–H vibrations (~3078 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Fluorophenyl protons (δ 7.20–8.40 ppm, doublets/multiplet splitting due to F coupling).
- Naphthalenyl protons (δ 7.40–8.12 ppm, multiplet).
- Acetamide methylene (δ ~5.40 ppm, singlet) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₂H₁₇FN₄O₂ requires 388.1293) .
Q. What is the role of fluorine and naphthalene substituents in modulating biological activity?
Methodological Answer:
- Fluorine : Enhances metabolic stability via C–F bond strength and hydrophobic interactions. Compare activity of 3-fluorophenyl vs. 4-fluorophenyl analogs (e.g., ).
- Naphthalene : Improves π-π stacking with hydrophobic protein pockets (e.g., kinase ATP-binding sites). Structural analogs in and show enhanced binding affinity when naphthalene is retained.
Advanced Research Questions
Q. How to address crystallographic refinement challenges for this compound?
Methodological Answer:
- Use SHELXL for anisotropic displacement parameter refinement. Challenges include:
Q. How to resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Case Study : If in silico docking (e.g., AutoDock Vina) predicts high affinity for RET kinase () but in vitro assays show low inhibition:
Verify compound purity (>95% by HPLC; ).
Test solubility (DMSO/PBS) and aggregation via dynamic light scattering.
Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What computational strategies predict metabolic stability of this compound?
Methodological Answer:
- In Silico Tools :
Q. How to design SAR studies for pyridazinone analogs?
Methodological Answer:
- Variable Substituents :
- Replace 3-fluorophenyl with chloro/methoxy groups ().
- Modify naphthalene with imidazo[1,2-b]pyridazine ().
- Assay Selection :
- Kinase inhibition (RET, EGFR) vs. orexin receptor antagonism ().
- Use SPR (surface plasmon resonance) for kinetic binding analysis.
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to troubleshoot?
Methodological Answer:
- Potential Causes :
- Assay conditions (ATP concentration, pH).
- Protein construct variability (full-length vs. truncated kinases).
- Resolution :
Standardize assay protocols (e.g., 10 mM ATP, pH 7.4).
Use FRET-based Z’-LYTE® assays for high-throughput validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
